molecular formula C20H26O3 B4940661 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4940661
M. Wt: 314.4 g/mol
InChI Key: ITDSHTLZXHFEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s and has since gained attention for its potential applications in scientific research.

Scientific Research Applications

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has been studied for its potential applications in various fields of scientific research, including cardiovascular disease, metabolic disorders, and cancer. In cardiovascular disease research, this compound 501516 has been shown to improve lipid metabolism and decrease inflammation. In metabolic disorder research, this compound 501516 has been shown to improve glucose metabolism and increase insulin sensitivity. In cancer research, this compound 501516 has been shown to inhibit tumor growth and metastasis.

Mechanism of Action

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. These effects result in improved metabolic function and decreased inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have various biochemical and physiological effects in animal and cell-based studies. These effects include increased endurance and exercise capacity, improved lipid metabolism, decreased inflammation, and increased insulin sensitivity. This compound 501516 has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to improve metabolic function and decrease inflammation, and its neuroprotective effects. However, there are also limitations to its use, including potential off-target effects, the need for careful dosing to avoid toxicity, and the lack of long-term safety data.

Future Directions

There are several future directions for research on 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516, including further investigation of its potential applications in cardiovascular disease, metabolic disorders, and cancer. Other areas of interest include its effects on cognition and neurodegenerative diseases, as well as its potential as a performance-enhancing drug. Additionally, further research is needed to fully understand the long-term safety and potential side effects of this compound 501516.

Synthesis Methods

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 is synthesized through a multistep process involving the reaction of 4-methyl-2-methoxyphenol with 3,4-dimethylphenylacetic acid. The resulting intermediate is then reacted with 1-bromo-4-(3,4-dimethylphenoxy)butane to yield this compound 501516. The synthesis method has been optimized over the years to increase yield and purity.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-15-7-10-19(20(13-15)21-4)23-12-6-5-11-22-18-9-8-16(2)17(3)14-18/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDSHTLZXHFEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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